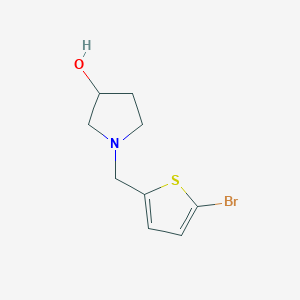

1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC17880318

Molecular Formula: C9H12BrNOS

Molecular Weight: 262.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12BrNOS |

|---|---|

| Molecular Weight | 262.17 g/mol |

| IUPAC Name | 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C9H12BrNOS/c10-9-2-1-8(13-9)6-11-4-3-7(12)5-11/h1-2,7,12H,3-6H2 |

| Standard InChI Key | ATXQCLBGTIMYCV-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CC1O)CC2=CC=C(S2)Br |

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1-[(5-bromothiophen-2-yl)methyl]pyrrolidin-3-ol, reflects its structural components:

-

A pyrrolidine ring (a five-membered amine heterocycle) with a hydroxyl group at the 3-position.

-

A 5-bromothiophene moiety linked via a methylene bridge to the pyrrolidine nitrogen.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 262.17 g/mol | |

| SMILES | O[C@H]1CCN(C1)Cc1ccc(s1)Br | |

| InChIKey | Not reported | — |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-ol typically involves multi-step reactions:

-

Bromination of Thiophene: Thiophene is brominated at the 5-position using (N-bromosuccinimide) or in the presence of a Lewis catalyst.

-

Methylation and Amination: The bromothiophene derivative is coupled to pyrrolidin-3-ol via a nucleophilic substitution or reductive amination. For example, a Mannich reaction may link the bromothiophene methyl group to the pyrrolidine nitrogen.

Example Reaction Scheme:

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability. Continuous flow reactors are employed to optimize reaction parameters (temperature, residence time) and minimize byproducts. Purification often involves column chromatography or crystallization, yielding >95% purity .

Chemical Properties and Reactivity

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water .

-

Stability: Stable under ambient conditions but susceptible to oxidation at the hydroxyl group.

Functional Group Reactivity

-

Hydroxyl Group: Participates in esterification, etherification, and hydrogen bonding.

-

Bromine Atom: Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .

-

Amine Group: Acts as a weak base, forming salts with acids.

Table 2: Key Reactions

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antiviral agents: Bromothiophene moieties inhibit viral polymerases .

-

Antidepressants: Pyrrolidine derivatives target monoamine transporters .

Material Science

Bromothiophene derivatives are utilized in organic semiconductors due to their electron-withdrawing properties .

Comparison with Structural Analogs

Table 3: Analog Comparison

| Compound | Molecular Formula | Key Feature | Application |

|---|---|---|---|

| 1-((5-Bromothiophen-2-yl)methyl)pyrrolidin-3-amine | Amino group | Enzyme inhibition | |

| 2-((5-Bromothiophen-2-yl)methyl)pyrrolidine | Non-hydroxylated | Antimicrobial |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume